molecular formula C18H21NO4S B5867561 methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate

methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate

Cat. No. B5867561
M. Wt: 347.4 g/mol
InChI Key: GGBRGBIRIOYGSC-UHFFFAOYSA-N
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Description

Methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate, also known as MSAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate is not fully understood. However, it is believed to exert its inhibitory effects through binding to the active site of target enzymes, thereby preventing their catalytic activity. methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has also been shown to induce apoptosis in cancer cells, which may be mediated by its ability to disrupt mitochondrial function.
Biochemical and Physiological Effects:
methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has been shown to exhibit low toxicity and good bioavailability in animal studies. However, its effects on human health are not well-established, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate in lab experiments is its ease of synthesis and purification, which makes it a convenient and cost-effective reagent. However, its potency and selectivity may vary depending on the target enzyme, and its effects on cellular processes may be influenced by other factors such as cell type and experimental conditions.

Future Directions

There are several future directions for research on methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate. One area of interest is the development of more potent and selective inhibitors based on methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate, which may have therapeutic potential for various diseases. Another area of research is the investigation of the molecular mechanisms underlying the effects of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate on cellular processes, which may provide insights into its potential applications in drug discovery and development. Additionally, the synthesis of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate derivatives with improved pharmacokinetic properties may facilitate their translation into clinical use.
In conclusion, methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate is a promising chemical compound with potential applications in various fields, particularly in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate.

Synthesis Methods

The synthesis of methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate involves the reaction of mesitylsulfonyl chloride with 4-methylaminobenzoic acid in the presence of a base, followed by the addition of methyl iodide. The resulting product is purified through column chromatography to obtain methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate in high yield and purity. This synthetic route has been optimized to reduce the number of steps and improve the efficiency of the process.

Scientific Research Applications

Methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and histone deacetylase, which are implicated in various diseases such as cancer, Alzheimer's disease, and glaucoma. methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate has also been used as a building block for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory agents.

properties

IUPAC Name

methyl 4-methyl-3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-11-8-13(3)17(14(4)9-11)24(21,22)19-16-10-15(18(20)23-5)7-6-12(16)2/h6-10,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBRGBIRIOYGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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